Introduction: Delineating an Essential Synthetic Intermediate
Introduction: Delineating an Essential Synthetic Intermediate
An In-depth Technical Guide to the Chemical Properties of n-Butyl Thiocyanate
n-Butyl thiocyanate (CH₃(CH₂)₃SCN) is an organic compound featuring a linear four-carbon alkyl chain attached to a thiocyanate functional group (-SCN).[1] It is a key isomer of n-butyl isothiocyanate (CH₃(CH₂)₃NCS), and distinguishing between these two is paramount for any chemical application.[2] While isothiocyanates are widely recognized for their potent biological activities, particularly in the realm of anticancer and antimicrobial research, n-butyl thiocyanate serves a more fundamental, yet equally critical, role as a versatile synthetic building block.[3][4] Its value lies in the unique reactivity of the thiocyanate moiety, which allows for the strategic introduction of sulfur and nitrogen functionalities into complex molecular architectures.
This guide provides a comprehensive overview of the chemical and physical properties of n-butyl thiocyanate, its synthesis, reactivity, and safety considerations. It is designed for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound for synthetic chemistry and materials science applications.
Physicochemical and Spectroscopic Profile
A foundational understanding of a chemical reagent begins with its core physical properties and spectroscopic signatures. These data are crucial for reaction planning, purification, and structural confirmation.
Core Physicochemical Data
The essential physicochemical properties of n-butyl thiocyanate are summarized below. This information is critical for handling, solvent selection, and predicting its behavior in various experimental conditions.
| Property | Value | Source |
| CAS Number | 628-83-1 | [1] |
| Molecular Formula | C₅H₉NS | [1] |
| Molecular Weight | 115.20 g/mol | [1] |
| Density | ~0.955 g/mL at 25 °C | [5] |
| Boiling Point | 70-71 °C at 35 mmHg | [6] |
| Refractive Index (n20/D) | ~1.500 | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol and DMSO.[7][8] | |
| Appearance | Yellowish liquid with a strong, irritating odor.[8] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous fingerprint for n-butyl thiocyanate, allowing for its identification and differentiation from its isothiocyanate isomer.
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Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is a sharp, strong absorption band appearing around 2150 cm⁻¹ , which is characteristic of the C≡N triple bond stretch in the thiocyanate group. This peak is distinctly different from the broad, intense absorption of the -N=C=S group in isothiocyanates, which typically appears around 2100 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the butyl chain. One would expect a triplet for the terminal methyl group (CH₃), two multiplets for the internal methylene groups (-CH₂-CH₂-), and a distinct triplet for the methylene group adjacent to the sulfur atom (-S-CH₂-), which would be shifted downfield due to the electron-withdrawing effect of the thiocyanate group.
-
¹³C NMR: The carbon NMR spectrum will show four distinct signals for the butyl group carbons. The carbon of the C≡N group will appear significantly downfield, typically in the range of 110-120 ppm.
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 115. The fragmentation pattern would be expected to include cleavage of the butyl chain and loss of the SCN group.[9]
Synthesis and Chemical Reactivity
The utility of n-butyl thiocyanate in drug discovery and materials science stems from its accessibility through straightforward synthesis and its predictable, versatile reactivity.
Standard Synthetic Protocol
The most common and reliable method for synthesizing n-butyl thiocyanate is through a nucleophilic substitution reaction between an n-butyl halide and an alkali metal thiocyanate.[4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium thiocyanate (NaSCN, 1.2 equivalents) and a suitable polar aprotic solvent such as acetone or ethanol.
-
Addition of Alkyl Halide: While stirring, add n-butyl bromide (CH₃(CH₂)₃Br, 1.0 equivalent) to the flask.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide (NaBr). The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude product is purified by vacuum distillation to yield pure n-butyl thiocyanate.
-
Solvent: A polar aprotic solvent like acetone is chosen because it readily dissolves the sodium thiocyanate salt while also being an excellent medium for Sₙ2 reactions. Ethanol can also be used.[4]
-
Temperature Control: Heating to reflux accelerates the reaction rate. However, excessive temperatures or prolonged reaction times can promote the isomerization of the thiocyanate product to the more thermodynamically stable n-butyl isothiocyanate. Careful temperature management is key to maximizing the yield of the desired product.
-
Stoichiometry: A slight excess of sodium thiocyanate is used to ensure the complete consumption of the n-butyl bromide starting material.
Caption: Workflow for the synthesis of n-butyl thiocyanate.
Key Chemical Reactions
The thiocyanate group is a versatile functional handle that can participate in several important transformations.
-
Isomerization to Isothiocyanate: Under thermal conditions or in the presence of certain catalysts, n-butyl thiocyanate can rearrange to form the thermodynamically more stable n-butyl isothiocyanate. This is a critical consideration in its synthesis and storage.
-
Reduction: The cyano group of the thiocyanate can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield n-butyl(methyl)amine.
-
Hydrolysis: Under acidic or basic conditions, the thiocyanate group can be hydrolyzed. Acidic hydrolysis typically yields a thiol (butanethiol) and cyanic acid, while basic hydrolysis can produce a disulfide and cyanide ions.
-
Addition Reactions: The electrophilic carbon of the cyano group can be attacked by nucleophiles, leading to a variety of heterocyclic compounds, which is of particular interest in medicinal chemistry.
Caption: Key reaction pathways of n-butyl thiocyanate.
Applications in Research and Drug Development
While not typically an active pharmaceutical ingredient itself, n-butyl thiocyanate is a valuable intermediate.
-
Precursor for Biologically Active Molecules: Its primary role is in the synthesis of more complex molecules. The thiocyanate group can be converted into other functional groups like thiols, sulfides, and thioureas, which are present in many pharmaceutically active compounds.
-
Agrochemicals: Thiocyanates have been investigated for use as pesticides and fumigants, leveraging their toxicity to various pests.
-
Host Defense and Antioxidant Research: The thiocyanate ion (SCN⁻) itself is known to be part of the innate immune system, where it acts as a substrate for lactoperoxidase to generate antimicrobial compounds.[10] While n-butyl thiocyanate is an organic derivative, its metabolism and potential to release SCN⁻ could be an area of research interest.
Safety and Handling
n-Butyl thiocyanate is a hazardous chemical and must be handled with appropriate precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for n-butyl thiocyanate:[1]
| Hazard Code | Statement | Class |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H318 | Causes serious eye damage | Serious Eye Damage/Eye Irritation (Category 1) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity, Single Exposure (Category 3) |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, open flames, and incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[5]
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste. All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
n-Butyl thiocyanate is a foundational reagent in organic synthesis with a well-defined set of chemical properties. Its significance lies not in its direct biological activity, but in its capacity as a versatile intermediate for constructing more complex sulfur- and nitrogen-containing molecules. A thorough understanding of its synthesis, to avoid isomerization to the isothiocyanate, and its specific reactivity pathways is essential for leveraging its full potential in drug development and materials science. Adherence to strict safety protocols is mandatory when handling this hazardous yet valuable compound.
References
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The Good Scents Company. (n.d.). butyl isothiocyanate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butyl Isothiocyanate. PubChem Compound Database. Retrieved from [Link]
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Xu, Y., & Szép, S. (2021). THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties. PMC. Retrieved from [Link]
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ChemRxiv. (2023). Recent Advancement in Synthesis of Isothiocyanates. Retrieved from [Link]
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Wikipedia. (n.d.). Organic thiocyanates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Butyl thiocyanate. PubChem Compound Database. Retrieved from [Link]
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Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Butane, 1-isothiocyanato-. NIST Chemistry WebBook. Retrieved from [Link]
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